Cas no 2137767-52-1 (4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-)

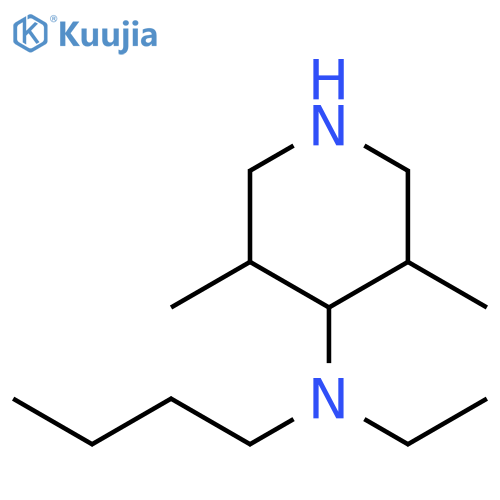

2137767-52-1 structure

商品名:4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-

CAS番号:2137767-52-1

MF:C13H28N2

メガワット:212.374823570251

CID:5298923

4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-

-

- インチ: 1S/C13H28N2/c1-5-7-8-15(6-2)13-11(3)9-14-10-12(13)4/h11-14H,5-10H2,1-4H3

- InChIKey: HRYQCAYBSJOKAP-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)C(N(CCCC)CC)C(C)C1

4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-781914-2.5g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 2.5g |

$1931.0 | 2025-02-22 | |

| Enamine | EN300-781914-0.05g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 0.05g |

$827.0 | 2025-02-22 | |

| Enamine | EN300-781914-10.0g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 10.0g |

$4236.0 | 2025-02-22 | |

| Enamine | EN300-781914-5.0g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 5.0g |

$2858.0 | 2025-02-22 | |

| Enamine | EN300-781914-0.1g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 0.1g |

$867.0 | 2025-02-22 | |

| Enamine | EN300-781914-0.25g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 0.25g |

$906.0 | 2025-02-22 | |

| Enamine | EN300-781914-0.5g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 0.5g |

$946.0 | 2025-02-22 | |

| Enamine | EN300-781914-1.0g |

N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |

2137767-52-1 | 95.0% | 1.0g |

$986.0 | 2025-02-22 |

4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2137767-52-1 (4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬